molecular formula C11H17NO2S B8806385 N-tert-butyl-1-phenylmethanesulfonamide CAS No. 51270-35-0

N-tert-butyl-1-phenylmethanesulfonamide

Cat. No. B8806385
CAS RN: 51270-35-0
M. Wt: 227.33 g/mol
InChI Key: IRIVGVXUWNPUAQ-UHFFFAOYSA-N
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Description

N-tert-butyl-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C11H17NO2S and its molecular weight is 227.33 g/mol. The purity is usually 95%.
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properties

CAS RN

51270-35-0

Product Name

N-tert-butyl-1-phenylmethanesulfonamide

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

N-tert-butyl-1-phenylmethanesulfonamide

InChI

InChI=1S/C11H17NO2S/c1-11(2,3)12-15(13,14)9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3

InChI Key

IRIVGVXUWNPUAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butylamine (2 g, 27.3 mmol) in dichloromethane (90 mL) was added N,N-diisopropylethylamine (5.7 mL, 32.8 mmol), followed by phenylmethanesulfonyl chloride (6.25 g, 32.8 mmol) and the reaction was stirred at ambient temperature for 16 hours. The reaction was then diluted with dichloromethane, washed with water and brine, dried with MgSO4, and purified by silica gel column chromatography (0-50% EtOAc in heptane) to give N-tert-butyl-1-phenyl-methanesulfonamide (4.81 g, 77% yield). 1H NMR (400 MHz, CDCl3) δ 7.51-7.44 (m, 2H), 7.41 (dd, J=4.9, 2.0 Hz, 3H), 4.49 (s, 2H), 4.27 (s, 1H), 1.68 (s, 6H); LCMS (m/z) ES+ 228 [M+1]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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